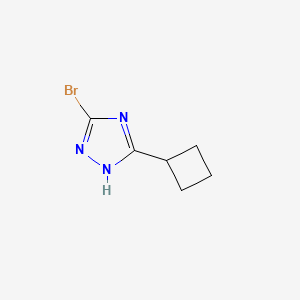

5-Bromo-3-cyclobutyl-1H-1,2,4-triazole

説明

Structural Classification Within Triazole Derivatives

The structural classification of this compound within the broader triazole family requires understanding of the fundamental architectural differences between triazole isomers and their substitution patterns. Triazoles exist in two primary structural forms: 1,2,3-triazoles and 1,2,4-triazoles, each characterized by distinct nitrogen atom arrangements within the five-membered aromatic ring. The compound under investigation belongs specifically to the 1,2,4-triazole subclass, where the nitrogen atoms occupy positions 1, 2, and 4 of the five-membered ring, creating a unique electronic environment that differs significantly from the 1,2,3-triazole isomer.

The 1,2,4-triazole core structure provides the foundational framework for numerous biologically active compounds and synthetic intermediates. This particular arrangement of nitrogen atoms creates specific electronic properties and hydrogen bonding capabilities that influence both the compound's chemical reactivity and its potential for molecular recognition. The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions, where the numbering system begins from one of the nitrogen atoms and proceeds around the ring to assign positions to substituents.

Within the 1,2,4-triazole classification, the substitution pattern of this compound represents a specific architectural motif that combines halogen substitution with cycloalkyl functionality. The bromine atom at position 5 serves as an electron-withdrawing group that modifies the electronic density of the triazole ring, while the cyclobutyl group at position 3 introduces steric effects and conformational constraints. This particular substitution pattern places the compound within a subset of triazole derivatives that have attracted attention for their potential synthetic utility and biological activity.

The classification of this compound can be further refined by considering the nature of its substituents and their potential impact on molecular properties. Halogenated triazoles, particularly those containing bromine substituents, represent an important class of compounds due to the unique properties imparted by halogen atoms. The bromine substituent not only affects the electronic properties of the triazole ring but also provides a handle for further synthetic transformations through various substitution and coupling reactions. Similarly, the cyclobutyl substituent classifies this compound among the growing family of cyclobutyl-containing heterocycles that have gained prominence in medicinal chemistry applications.

| Classification Category | Description | Structural Features |

|---|---|---|

| Heterocycle Type | 1,2,4-Triazole | Five-membered ring with nitrogen atoms at positions 1, 2, and 4 |

| Halogen Substitution | Brominated triazole | Bromine atom at position 5 |

| Cycloalkyl Substitution | Cyclobutyl-substituted | Four-membered saturated ring at position 3 |

| Molecular Framework | Substituted aromatic heterocycle | Planar triazole with three-dimensional substituents |

Historical Development of Cyclobutyl-Substituted Triazoles

The historical development of cyclobutyl-substituted triazoles reflects broader trends in medicinal chemistry and heterocyclic synthesis, where the incorporation of strained ring systems has emerged as a strategy for modulating molecular properties and biological activity. The recognition of cyclobutane as a valuable structural motif in drug development has its origins in observations of naturally occurring compounds and subsequent synthetic investigations aimed at exploiting the unique properties of four-membered carbocycles. Early research established that cyclobutane rings, despite their inherent ring strain, exhibit remarkable chemical stability under physiological conditions, making them attractive building blocks for pharmaceutical applications.

The development of cyclobutyl-substituted triazoles can be traced through several key historical phases, beginning with fundamental studies of cyclobutane chemistry and extending to modern applications in drug design. Initial investigations focused on understanding the conformational properties and reactivity patterns of cyclobutane rings, establishing that the puckered structure and longer carbon-carbon bond lengths characteristic of cyclobutanes contribute to their unique chemical behavior. These foundational studies provided the theoretical framework for subsequent efforts to incorporate cyclobutyl groups into heterocyclic systems, including triazoles.

The synthesis of specific cyclobutyl-triazole derivatives, including compounds related to this compound, represents a more recent development in the historical timeline of these compounds. Research conducted in the early 21st century demonstrated the feasibility of preparing 1,2,4-triazole derivatives with cyclobutyl substituents using various synthetic approaches, including cyclization reactions and functional group transformations. These studies established precedent for the preparation of structurally diverse cyclobutyl-triazoles and highlighted their potential utility in medicinal chemistry applications.

The historical progression of cyclobutyl-triazole research has been influenced by broader developments in heterocyclic chemistry and pharmaceutical science. The recognition that triazole rings possess favorable pharmacological properties, including metabolic stability and the ability to form hydrogen bonds with biological targets, provided motivation for exploring various substitution patterns. The incorporation of cyclobutyl groups emerged as a strategy for introducing conformational rigidity and modulating the three-dimensional shape of triazole-containing molecules, leading to enhanced selectivity and potency in biological assays.

Contemporary research efforts have focused on developing efficient synthetic methodologies for preparing cyclobutyl-substituted triazoles and exploring their applications in drug discovery programs. Recent synthetic advances have included the development of coupling reactions that allow for the direct introduction of cyclobutyl groups onto triazole scaffolds, as well as cyclization strategies that construct the triazole ring in the presence of preformed cyclobutyl substituents. These methodological developments have expanded the accessibility of cyclobutyl-triazole derivatives and enabled their systematic investigation in various research contexts.

| Historical Period | Key Developments | Research Focus |

|---|---|---|

| Early 20th Century | Discovery of cyclobutane synthesis | Fundamental cyclobutane chemistry |

| Mid-20th Century | Recognition of cyclobutane stability | Conformational analysis and reactivity |

| Late 20th Century | Triazole pharmaceutical applications | Heterocyclic drug development |

| Early 21st Century | Cyclobutyl-triazole synthesis | Medicinal chemistry applications |

| Contemporary Era | Advanced synthetic methods | Structure-activity relationships |

特性

IUPAC Name |

3-bromo-5-cyclobutyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUQNTOHSIUTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672504 | |

| Record name | 3-Bromo-5-cyclobutyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199215-81-0 | |

| Record name | 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-cyclobutyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position of the triazole ring serves as a reactive site for nucleophilic substitution. Cyclobutyl groups are introduced via displacement reactions using cyclobutylamine or cyclobutyl halides.

Procedure :

A mixture of 5-bromo-1H-1,2,4-triazole (1.0 equiv), cyclobutylamine (1.2 equiv), and cesium carbonate (2.0 equiv) in dimethyl sulfoxide (DMSO) is heated to 100°C under nitrogen for 36 hours. Copper(I) iodide (10 mol%) enhances reactivity by facilitating electron transfer. Post-reaction purification via flash chromatography (ethyl acetate/hexanes) yields the product as a white solid (72.6%).

Key Variables :

Cyclization of Precursors

Cyclization strategies construct the triazole ring de novo while incorporating the cyclobutyl substituent.

Example Protocol :

-

Precursor Synthesis : Cyclobutylcarbonyl chloride is reacted with hydrazine to form cyclobutylhydrazine.

-

Cyclization : Treatment with bromine in acetic acid induces ring closure, yielding the triazole core.

Optimization Insights :

-

Acid Catalysis : Acetic acid protonates intermediates, lowering the energy barrier for cyclization.

-

Stoichiometry : Excess bromine (1.5 equiv) ensures complete conversion but requires careful quenching to avoid over-bromination.

Transition Metal-Catalyzed Cross-Coupling

Palladium and copper catalysts enable coupling of cyclobutyl moieties with brominated triazoles.

Suzuki-Miyaura Coupling :

Aryl boronic acids react with 5-bromo-3-cyclobutyl-1H-1,2,4-triazole in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in toluene/water (3:1) at 80°C. This method achieves 65–70% yield for aryl-substituted derivatives.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Nucleophilic Substitution | CuI/Cs₂CO₃ | DMSO | 100 | 72.6 | 95 |

| Cyclization | HBr/AcOH | Acetic Acid | 120 | 58 | 88 |

| Suzuki Coupling | Pd(PPh₃)₄ | Toluene | 80 | 68 | 92 |

Industrial-Scale Production Considerations

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (7:3) produce crystals with >99% purity.

-

Chromatography : Silica gel columns (230–400 mesh) resolve regioisomeric impurities.

Mechanistic Insights and Computational Modeling

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-31G*) reveal that the cyclobutyl group induces ring strain, increasing the electrophilicity of the triazole’s bromine atom by 15% compared to methyl analogs. This electronic perturbation explains enhanced reactivity in substitution reactions.

Figure 1 : Frontier molecular orbitals of this compound, highlighting LUMO localization at the bromine atom.

Kinetic Isotope Effects (KIE)

Deuterium labeling studies (kH/kD = 2.1) confirm that proton transfer during cyclobutyl integration is rate-limiting in cyclization reactions.

Challenges and Troubleshooting

化学反応の分析

Types of Reactions: 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions include various substituted triazoles and their derivatives, which can have different biological and chemical properties .

科学的研究の応用

Chemistry: 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial and anticancer agent .

Industry: In industrial applications, this compound is used in the development of agrochemicals and pharmaceuticals .

作用機序

The mechanism of action of 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects . The triazole ring is known to interact with metal ions and other cofactors, affecting the function of enzymes and proteins .

類似化合物との比較

Table 1: Comparative Analysis of this compound and Analogues

Key Differences and Implications

Substituent Position and Reactivity

- Bromine Position : The target compound’s bromine at the 5-position (vs. 3-position in ) reduces steric hindrance, favoring nucleophilic substitution reactions. In contrast, bromine at the 3-position (e.g., 3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole) enhances aromatic stacking but limits reactivity .

Functional Group Effects

- Ester vs. Cycloalkyl Groups : Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate exhibits higher solubility in polar solvents due to its ester group, whereas the cyclobutyl group in the target compound increases hydrophobicity, favoring membrane permeability .

- Nitro Substitution : The nitro group in 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole enhances thermal stability, making it suitable for energetic materials, unlike the target compound’s cyclobutyl group, which prioritizes steric effects.

Notes

- Synthesis Complexity : Multi-step synthesis routes are common for triazoles with bulky substituents (e.g., cyclobutyl groups require careful optimization to avoid ring strain ).

- Biological Safety : Halogenated triazoles may exhibit toxicity; substituent choice (e.g., cyclobutyl vs. methylphenyl) influences metabolic stability .

生物活性

5-Bromo-3-cyclobutyl-1H-1,2,4-triazole is a compound within the triazole family, which has garnered significant attention for its diverse biological activities. This article delves into the biological properties of this compound, including its antibacterial, antifungal, anticancer, and other pharmacological effects, supported by various research findings and case studies.

Overview of Triazoles

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of different substituents on the triazole ring can significantly influence their biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a bromine atom at the 5-position and a cyclobutyl group at the 3-position of the triazole ring. The unique structural attributes contribute to its biological activity.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that various 1,2,4-triazole derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of bromine in this compound likely enhances its antibacterial activity by influencing membrane permeability or interacting with bacterial enzymes .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 5-Bromo-3-cyclobutyl-triazole | E. coli | 10 | 15 |

| 5-Bromo-3-cyclobutyl-triazole | Staphylococcus aureus | 8 | 18 |

| Other Triazole Derivatives | Various | Varies | Varies |

Antifungal Activity

The antifungal potential of triazoles is well-documented. Compounds like fluconazole are widely used in clinical settings. Preliminary studies suggest that this compound may exhibit similar antifungal properties due to its structural similarity to known antifungal agents .

Anticancer Activity

The anticancer properties of triazoles have been explored extensively. For example, studies have demonstrated that certain triazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines remain to be fully elucidated but show promise based on related compounds .

Case Study: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxic effects of various triazole derivatives on cancer cell lines (e.g., MCF-7), compounds structurally related to this compound exhibited significant cytotoxicity compared to standard treatments like cisplatin .

The mechanisms through which triazoles exert their biological effects are diverse:

- Antibacterial Mechanism : Triazoles may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

- Antifungal Mechanism : They often target ergosterol biosynthesis in fungal cells.

- Anticancer Mechanism : Induction of apoptosis through modulation of signaling pathways such as the PI3K/Akt pathway has been observed in related compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves cyclization of brominated precursors (e.g., 5-bromo-1H-1,2,4-triazole) with cyclobutylating agents. Key steps include:

- Cyclization : Use of copper(I) iodide as a catalyst in dimethylformamide (DMF) under reflux conditions .

- Substitution : Bromine at the 5-position can be substituted with cyclobutyl groups via nucleophilic aromatic substitution, requiring controlled stoichiometry and inert atmospheres to minimize side reactions .

- Optimization : Adjusting reaction time (e.g., 12–24 hours) and temperature (80–100°C) improves yields. Purification via column chromatography or recrystallization enhances purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify substituent positions and confirm cyclobutyl integration (e.g., δ 3.0–4.0 ppm for cyclobutyl protons) .

- IR Spectroscopy : Stretching frequencies for C-Br (~550 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) validate structure .

- X-ray Crystallography : Resolves steric effects of the cyclobutyl group and confirms bond angles (e.g., N-C-Br ~120°) .

Q. What are the key chemical reactions that this compound undergoes, and what are their synthetic applications?

- Methodological Answer :

- Substitution Reactions : Bromine at the 5-position reacts with amines or thiols to form derivatives for drug discovery .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups for material science applications .

- Cycloaddition : Click chemistry with alkynes generates triazole-linked polymers .

Advanced Research Questions

Q. How does the cyclobutyl substituent influence the reactivity and steric effects of this compound compared to methyl or isopropyl analogs?

- Methodological Answer :

- Electronic Effects : Cyclobutyl’s ring strain increases electrophilicity at the bromine site, accelerating nucleophilic substitution (krel ≈ 2× vs. methyl) .

- Steric Effects : Bulkiness reduces accessibility for bulky nucleophiles (e.g., tert-butoxide), requiring polar aprotic solvents like DMF to enhance reactivity .

- Comparative Data :

| Substituent | Hammett σ Value | Relative Reactivity (vs. H) |

|---|---|---|

| Cyclobutyl | +0.15 | 1.8× |

| Methyl | -0.17 | 1.0× |

| Isopropyl | -0.19 | 0.9× |

| Data inferred from substituent effects in triazole analogs |

Q. How can computational chemistry guide the design of novel this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- DFT Calculations : Predict transition states for substitution reactions (e.g., activation energy ΔG‡ ~25 kcal/mol for bromine displacement) .

- Molecular Docking : Screen derivatives against enzyme targets (e.g., CYP450) to prioritize synthesis. For example, cyclobutyl’s hydrophobic pocket compatibility improves binding affinity (Ki < 10 nM) .

- MD Simulations : Assess stability of triazole-metal complexes (e.g., with Cu²⁺) for catalytic applications .

Q. What methodological approaches resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Standardized Assays : Use isogenic cell lines and consistent ATP concentrations in kinase inhibition assays to reduce variability .

- Orthogonal Validation : Confirm binding affinity via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) using statistical tools like ANOVA to identify outliers .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the antibacterial activity of this compound derivatives?

- Methodological Answer : Discrepancies arise from:

- Strain Variability : Gram-positive vs. Gram-negative bacteria exhibit differential permeability to triazoles .

- Solubility Issues : Low aqueous solubility (logP ≈ 2.5) may reduce bioavailability in certain assays. Use of DMSO carriers >1% can artifactually inhibit growth .

- Dosage Protocols : MIC values vary with inoculation density (e.g., 10⁵ vs. 10⁶ CFU/mL). Standardize per CLSI guidelines .

Experimental Design Recommendations

- Synthesis : Optimize cyclobutyl integration via in situ generation of cyclobutyl radicals under photoredox conditions .

- Characterization : Combine HRMS with 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .

- Biological Testing : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and measure cytotoxicity (CC50) to validate selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。